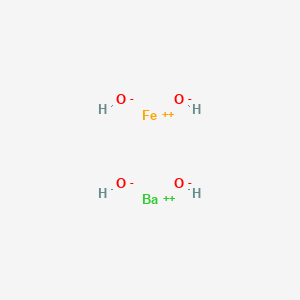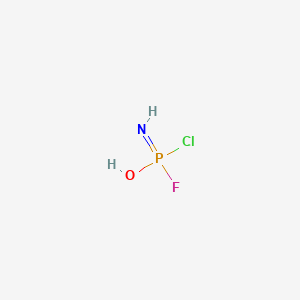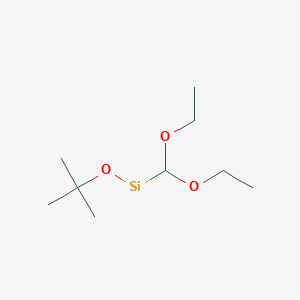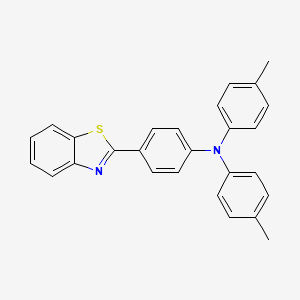
Barium iron(2+) hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium iron(2+) hydroxide (1/1/4) is a chemical compound that consists of barium, iron in the +2 oxidation state, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium iron(2+) hydroxide (1/1/4) can be synthesized through various methods. One common approach involves the reaction of barium hydroxide with iron(2+) salts under controlled conditions. For example, mixing aqueous solutions of barium hydroxide and iron(2+) sulfate can result in the formation of barium iron(2+) hydroxide and barium sulfate as a byproduct. The reaction is typically carried out at room temperature and requires careful control of pH and concentration to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of barium iron(2+) hydroxide (1/1/4) may involve large-scale precipitation reactions where barium hydroxide and iron(2+) salts are mixed in large reactors. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process may also include steps to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Barium iron(2+) hydroxide (1/1/4) undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can participate in reduction reactions where the iron(2+) ion is reduced to a lower oxidation state.
Substitution: The hydroxide ions in the compound can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions involving barium iron(2+) hydroxide (1/1/4) include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions.
Major Products Formed
The major products formed from reactions involving barium iron(2+) hydroxide (1/1/4) depend on the specific reaction conditions. For example, oxidation reactions may produce iron(3+) hydroxide, while reduction reactions may yield iron metal or other reduced iron species.
Applications De Recherche Scientifique
Barium iron(2+) hydroxide (1/1/4) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron and barium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of barium iron(2+) hydroxide (1/1/4) involves its interaction with molecular targets and pathways in various applications. For example, in catalytic processes, the compound may facilitate reactions by providing active sites for reactants to interact. In biological systems, it may interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to barium iron(2+) hydroxide (1/1/4) include other barium and iron hydroxides, such as barium hydroxide and iron(3+) hydroxide. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
Barium iron(2+) hydroxide (1/1/4) is unique due to the combination of barium and iron in the +2 oxidation state, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
142261-82-3 |
|---|---|
Formule moléculaire |
BaFeH4O4 |
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
barium(2+);iron(2+);tetrahydroxide |
InChI |
InChI=1S/Ba.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
PTCMPAOKHGDEGH-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)


![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)

![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
